molecular formula C11H6F3NO2 B1332411 1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione CAS No. 53629-19-9

1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione

Cat. No.: B1332411
CAS No.: 53629-19-9
M. Wt: 241.17 g/mol
InChI Key: DQGGHYHHYCKIMR-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole-2,5-dione moiety

Mechanism of Action

Target of Action

It’s known that similar compounds with a trifluoromethyl phenyl group have been found to bind with high affinity to multiple receptors . This suggests that 1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione may also interact with various biological targets, potentially leading to diverse biological activities.

Mode of Action

Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Compounds with similar structures have been found to exhibit gibberellin-like activity , suggesting that this compound may influence plant growth and development pathways

Pharmacokinetics

It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that this group may influence the ADME properties of the compound.

Result of Action

Compounds with similar structures have been found to exhibit various biological activities , suggesting that this compound may have diverse effects at the molecular and cellular level.

Action Environment

It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that environmental factors may influence the action of this compound.

Biochemical Analysis

Biochemical Properties

The trifluoromethyl group can undergo radical trifluoromethylation, a process that involves the formation of carbon-centered radical intermediates .

Cellular Effects

The specific cellular effects of 1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione are currently unknown. Compounds with a trifluoromethyl group have been shown to have various effects on cells. For example, some compounds have been found to exhibit potential antidepressant effects .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Compounds with a trifluoromethyl group have been shown to interact with various biomolecules. For instance, 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) has been found to have affinity for several serotonin receptors and functions as an agonist at these sites .

Temporal Effects in Laboratory Settings

For instance, 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) has been shown to have effects that vary over time .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-studied. Compounds with a trifluoromethyl group have been shown to have varying effects at different dosages. For example, a compound named S8 exhibited significantly higher promoting activity with respect to Arabidopsis thaliana hypocotyl elongation and rice germination than did gibberellin A3 (GA3) at a dose of 0.1 μM .

Metabolic Pathways

Compounds with a trifluoromethyl group can be involved in various metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-studied. Compounds with a trifluoromethyl group have been shown to be transported and distributed within cells and tissues. For example, a compound named S8 was found to be transported into the nucleus .

Subcellular Localization

The subcellular localization of this compound is not well-understood. Compounds with a trifluoromethyl group have been shown to localize in specific subcellular compartments. For example, RNA polymerase III, which contains a trifluoromethyl group, has been found to localize in specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione has diverse applications in scientific research:

Comparison with Similar Compounds

    1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione: can be compared with other trifluoromethyl-substituted compounds, such as:

Uniqueness:

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(15)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGGHYHHYCKIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351754
Record name 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53629-19-9
Record name 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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